molecular formula C4H12Cl2N2O2 B556912 (3R,2S)-2,3-Diaminobutyric acid 2HCl CAS No. 215652-51-0

(3R,2S)-2,3-Diaminobutyric acid 2HCl

Cat. No.: B556912
CAS No.: 215652-51-0
M. Wt: 191.05 g/mol
InChI Key: DOZGWJGZHSTDJL-OTUWWBTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,2S)-2,3-Diaminobutyric acid 2HCl is a chiral amino acid derivative with two amino groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,2S)-2,3-Diaminobutyric acid 2HCl typically involves the enantioselective introduction of amino groups to a suitable precursor. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, the diastereoselective 1,4-addition of lithium dialkylcuprates to an enoate precursor can be used to introduce the amino groups with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-yielding catalysts and efficient purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R,2S)-2,3-Diaminobutyric acid 2HCl can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oximes, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(3R,2S)-2,3-Diaminobutyric acid 2HCl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R,2S)-2,3-Diaminobutyric acid 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,2S)-2,3-Diaminobutyric acid 2HCl include other chiral amino acids and their derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of two amino groups, which provide unique reactivity and potential for diverse applications in scientific research and industrial processes.

Properties

IUPAC Name

(2S,3R)-2,3-diaminobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGWJGZHSTDJL-OTUWWBTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215652-51-0
Record name (2S,3R)-2,3-diaminobutanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,2S)-2,3-Diaminobutyric acid 2HCl
Reactant of Route 2
(3R,2S)-2,3-Diaminobutyric acid 2HCl
Reactant of Route 3
(3R,2S)-2,3-Diaminobutyric acid 2HCl
Reactant of Route 4
(3R,2S)-2,3-Diaminobutyric acid 2HCl
Reactant of Route 5
(3R,2S)-2,3-Diaminobutyric acid 2HCl
Reactant of Route 6
(3R,2S)-2,3-Diaminobutyric acid 2HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.